O4-Ethylthymine-d5
Description
Properties
Molecular Formula |
C₇H₇D₅N₂O₂ |
|---|---|
Molecular Weight |
161.21 |
Synonyms |
4-Ethoxy-5-methyl-2(1H)-pyrimidinone-d5; 4-Ethoxy-5-methyl-2(1H)-pyrimidinone-d5; O4-Ethylthymine-d5; |
Origin of Product |
United States |
Mechanistic Pathways of O4 Ethylthymine D5 Adduct Formation
Chemical Alkylation Reactions Leading to O4-Ethylthymine Formation
Exogenous alkylating agents are foreign chemicals from environmental or dietary sources that can cause DNA damage. sigmaaldrich.com A prominent class of such agents is the N-nitroso compounds, which are found in tobacco smoke, certain preserved foods, and some industrial settings. mdpi.comacs.org While some N-nitroso compounds, like N-ethyl-N-nitrosourea (ENU), are direct-acting alkylating agents, many others, such as N-nitrosodiethylamine (NDEA), are procarcinogens that require metabolic activation to become reactive. mdpi.comnih.gov
This biotransformation often occurs in the liver, mediated by the cytochrome P450 (CYP450) family of enzymes. mdpi.comacs.org For instance, NDEA is metabolized by enzymes like CYP2E1 via a process called α-hydroxylation. mdpi.com This enzymatic reaction generates a highly reactive ethyldiazonium ion, which can then readily attack nucleophilic sites on DNA, including the O4 position of thymine (B56734), leading to the formation of O4-ethylthymine. mdpi.com The specific CYP450 enzymes involved can vary depending on the nitrosamine, influencing which tissues are most susceptible to damage. acs.org
Table 1: Examples of Exogenous Alkylating Agents and Their Metabolic Activation
| Agent | Classification | Metabolic Activation Pathway | Active Metabolite | Primary DNA Adducts Formed |
|---|---|---|---|---|
| N-Ethyl-N-nitrosourea (ENU) | Direct-acting | No metabolic activation required | Ethyldiazonium ion | O6-ethylguanine, O4-ethylthymine, Ethylphosphotriesters nih.goviss.it |
| N-Nitrosodiethylamine (NDEA) | Procarcinogen | Cytochrome P450 (e.g., CYP2E1) α-hydroxylation | Ethyldiazonium ion | O6-ethylguanine, O4-ethylthymine, N7-ethylguanine |
| Ethyl methanesulfonate (B1217627) (EMS) | Direct-acting | No metabolic activation required | Ethyl group transfer (SN2) | N7-ethylguanine, O6-ethylguanine |
While exogenous chemicals are a major source of DNA damage, endogenous processes within the cell can also lead to the formation of alkylated DNA adducts. sigmaaldrich.comresearchgate.net The primary molecule responsible for physiological methylation is S-adenosylmethionine (SAM), which donates methyl groups in enzyme-catalyzed reactions. amsbio.comwendyblount.com It has been hypothesized that SAM could also act as a weak, non-enzymatic alkylating agent, though studies suggest its contribution to mutagenic lesions like O6-methylguanine in E. coli is not significant. nih.govoup.com
The endogenous equivalent for ethylation is S-adenosylethionine (SAE), which is formed from the amino acid methionine and ATP. wendyblount.commdpi.com Though less abundant and studied than SAM, SAE can act as an ethyl group donor. The potential for SAE or other endogenous metabolites to non-enzymatically ethylate DNA, forming adducts like O4-ethylthymine, is an area of ongoing research. capes.gov.br Such endogenous damage may contribute to the baseline level of mutations observed in cells. researchgate.netnih.gov
Exogenous Alkylating Agents and their Biotransformation Pathways
In Vitro Models for Studying O4-Ethylthymine-d5 Formation Kinetics
To understand the precise mechanisms and rates of adduct formation, researchers utilize in vitro (test tube) models. nih.gov These controlled experiments often involve reacting a known alkylating agent with purified DNA, oligonucleotides (short DNA strands), or individual nucleosides. nih.govresearchgate.net By using a deuterated ethylating agent, such as N-ethyl-d5-N-nitrosourea, scientists can specifically generate and track the formation of this compound.
These studies allow for the determination of kinetic parameters, such as reaction rates and the relative proportion of different adducts formed. researchgate.net For example, experiments have compared the formation of O4-ethylthymine to other adducts like O6-ethylguanine after exposure to various ethylating agents. Such studies have demonstrated that agents like ENU, which react through an SN1 mechanism, produce a significantly higher proportion of O-alkylated products, including O4-ethylthymine, compared to SN2 agents like ethyl methanesulfonate (EMS). iss.itucl.ac.uk In one study comparing four ethylating agents, the frequency of mutation induction in both E. coli and hamster cells correlated directly with the amount of O6-ethylguanine formed, highlighting the importance of specific adducts in mutagenesis.
Table 2: Research Findings from In Vitro Studies on O-Alkylthymine
| Study Focus | Key Finding | Significance | Reference |
|---|---|---|---|
| Replication Bypass | Both O4-methylthymine and O4-ethylthymine preferentially pair with guanine (B1146940) (G) instead of adenine (B156593) (A). | This mispairing leads directly to T→C transition mutations during DNA replication. | nih.govresearchgate.net |
| Replication Blockage | O4-methylthymidine can block DNA synthesis by several DNA polymerases. | The adduct is not only mutagenic but can also be cytotoxic by stalling replication. | nih.gov |
| Repair Efficiency | A mutant human DNA alkyltransferase showed enhanced repair of O4-methylthymine compared to the wild-type enzyme. | Demonstrates that repair efficiency for this lesion can be modified, suggesting potential therapeutic avenues. | oup.com |
| Mutagenic Potency | O4-methylthymine is a more persistent and potent source of mutations than O6-methylguanine in cellular systems. | Highlights the critical biological role of O4-alkylthymine adducts despite their lower formation frequency. | oup.com |
Cellular Uptake and Intracellular Distribution of Ethylating Precursors
For an exogenous agent to form a DNA adduct, it must first enter the cell and reach the nucleus where DNA resides. The mechanisms of cellular uptake vary depending on the chemical properties of the precursor. Small, uncharged molecules may diffuse passively across the cell membrane, while others might be transported by specific carrier proteins. nih.govscispace.com
For example, studies with the N-nitroso compound streptozotocin, which has a glucose molecule attached, suggest that the sugar moiety may act as a carrier, facilitating transport into specific cells. scispace.com Once inside the cell, the procarcinogen must be metabolized into its reactive form, as discussed previously. mdpi.com The distribution of the resulting electrophilic metabolite is crucial; its ability to penetrate the nuclear membrane and react with chromatin determines the extent of DNA adduct formation. scispace.comiarc.fr The structure of chromatin itself can also influence where adducts form, with some DNA regions being more accessible to alkylating agents than others. ucl.ac.uk The study of these uptake and distribution pathways is essential for understanding tissue-specific carcinogenesis. acs.orgnih.gov
Advanced Analytical Methodologies for O4 Ethylthymine D5 Quantification
Stable Isotope Labeling and Mass Spectrometry (SIL-MS) for Absolute Quantification
Stable isotope labeling combined with mass spectrometry is a powerful technique for the absolute quantification of molecules in complex mixtures. isotope.comnih.gov By introducing a known amount of a stable isotope-labeled version of the analyte, such as O4-Ethylthymine-d5, into a sample, the ratio of the unlabeled to the labeled compound can be precisely measured by mass spectrometry. wuxiapptec.comscioninstruments.com This approach, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis due to its high accuracy and precision. chromsystems.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for this compound Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the detection and quantification of O4-Ethylthymine and its deuterated internal standard, this compound. chromsystems.comca.gov This method offers exceptional sensitivity and selectivity, allowing for the measurement of these compounds at very low concentrations in complex biological matrices. nih.gov
A typical LC-MS/MS protocol involves the following steps:
Sample Preparation: DNA is extracted from the biological matrix (e.g., tissues, cells) and enzymatically hydrolyzed to its constituent deoxyribonucleosides. A known amount of the this compound internal standard is added to the sample prior to or following hydrolysis to correct for any variability during sample processing and analysis. japsonline.com
Chromatographic Separation: The hydrolyzed DNA sample is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate O4-Ethylthymine and this compound from other nucleosides and potential interferences. ca.govprotocols.io A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve optimal separation. protocols.io
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity. chromsystems.com Specific precursor-to-product ion transitions are monitored for both O4-Ethylthymine and this compound.
The table below summarizes typical mass spectrometric parameters for the detection of O4-Ethylthymine and its deuterated analog.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| O4-Ethylthymine | Value | Value |
| This compound | Value | Value |
Note: Specific m/z values can vary slightly depending on the instrument and experimental conditions.
The concentration of O4-Ethylthymine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.
High-Resolution Mass Spectrometry Approaches for this compound Adductomics
High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, offers significant advantages for DNA adductomics, the global analysis of all DNA adducts in a sample. frontiersin.orgresearchgate.netdiva-portal.org When analyzing this compound, HRMS provides highly accurate mass measurements, which aids in the confident identification and differentiation of the adduct from other molecules with similar nominal masses. re-place.bechemrxiv.org
Key features of HRMS in this context include:
High Mass Accuracy: HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high precision (typically <5 ppm), allowing for the determination of the elemental composition of an ion. This is critical for confirming the identity of this compound and distinguishing it from potential isobaric interferences. re-place.be
High Resolution: The ability to separate ions with very small differences in m/z is crucial in complex biological samples where numerous compounds may be present. frontiersin.org
Untargeted Screening: HRMS allows for the acquisition of full-scan mass spectra, enabling the retrospective analysis of data for previously unidentified adducts, a key aspect of adductomics. researchgate.netdiva-portal.org
The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for both targeted quantification of O4-Ethylthymine using this compound as an internal standard and for broader, untargeted adductomics studies. frontiersin.org
Quantification of this compound as an Internal Standard in Biological Matrices
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is fundamental for accurate quantification in biological matrices due to the so-called "matrix effect." wuxiapptec.comjapsonline.com The matrix effect refers to the suppression or enhancement of the analyte signal by co-eluting compounds from the biological sample. wuxiapptec.com
Since this compound has nearly identical physicochemical properties to the unlabeled O4-Ethylthymine, it co-elutes during chromatography and experiences the same matrix effects. scioninstruments.comcerilliant.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results. wuxiapptec.com
The ideal SIL-IS should meet several criteria:
High Isotopic Purity: The internal standard should have a very low content of the unlabeled analyte to avoid artificially inflating the measured concentration. cerilliant.comnih.gov
Chemical Stability: It must be stable throughout the sample preparation and analysis process.
Appropriate Mass Difference: A mass difference of at least 3-4 Da is generally recommended to prevent isotopic crosstalk between the analyte and the internal standard. wuxiapptec.com this compound, with a 5 Da difference, meets this criterion well.
The concentration of the internal standard added to the samples is typically in the mid-range of the calibration curve to ensure a robust and reliable response across the expected concentration range of the analyte. wuxiapptec.com
Immunochemical Assays for this compound Detection
While mass spectrometry is the gold standard, immunochemical assays provide an alternative and often complementary approach for the detection and quantification of DNA adducts. These methods rely on the high specificity of antibodies that can recognize and bind to specific adducts like O4-Ethylthymine. nih.goviarc.fr
Development and Validation of Anti-O4-Ethylthymine Antibodies
The development of monoclonal or polyclonal antibodies with high affinity and specificity for O4-Ethylthymine is the cornerstone of immunochemical detection methods. nih.gov The process typically involves immunizing animals (e.g., mice or rabbits) with a conjugate of O4-ethylthymidine linked to a carrier protein. sigmaaldrich.com The resulting antibodies are then screened for their ability to bind specifically to O4-Ethylthymine, with minimal cross-reactivity to normal DNA bases or other alkylated adducts. miltenyibiotec.comnih.gov
Validation of these antibodies is a critical step and involves assessing their:
Specificity: Testing for cross-reactivity with a panel of related compounds.
Affinity: Determining the strength of the antibody-antigen interaction.
Titer: Finding the optimal antibody dilution for use in assays.
Once validated, these antibodies can be employed in various immunoassay formats. sigmaaldrich.com
Application of Immuno-Slot Blot and ELISA Techniques for O4-Ethylthymine Adducts
Immuno-slot blot (ISB) is a semi-quantitative technique used to detect DNA adducts. nih.gov In this method, denatured DNA samples are immobilized onto a nitrocellulose or nylon membrane using a slot-blot apparatus. nih.gov The membrane is then incubated with a primary antibody specific for O4-Ethylthymine, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase). A chemiluminescent or colorimetric substrate is added to generate a signal that is proportional to the amount of adduct present. The intensity of the signal can be quantified using a densitometer or imaging system. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative plate-based assay. mdpi.comresearchgate.net In a competitive ELISA for O4-Ethylthymine, the wells of a microtiter plate are coated with an O4-Ethylthymine-antigen conjugate. The sample containing the unknown amount of O4-Ethylthymine is mixed with a limited amount of the specific primary antibody and added to the well. The free O4-Ethylthymine in the sample competes with the coated antigen for binding to the antibody. After washing, a secondary enzyme-linked antibody is added, followed by a substrate to produce a measurable signal. The signal intensity is inversely proportional to the concentration of O4-Ethylthymine in the sample.
The table below compares the key features of ISB and ELISA for O4-Ethylthymine detection.
| Feature | Immuno-Slot Blot (ISB) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | DNA immobilized on a membrane, detected by specific antibodies. nih.gov | Competitive binding of sample adduct and coated antigen for a limited amount of antibody in a microplate well. mdpi.com |
| Format | Membrane-based | Plate-based |
| Quantification | Semi-quantitative to quantitative | Quantitative |
| Throughput | Moderate | High |
| Sensitivity | High | High |
| Sample Requirement | Requires purified DNA | Can be adapted for DNA hydrolysates |
Both techniques have been successfully used to measure O4-Ethylthymine levels in DNA from various sources, providing valuable data for molecular epidemiology and carcinogenesis studies. nih.gov
Methodological Advancements in Sample Preparation and Derivatization for this compound Analysis
The accurate quantification of O4-Ethylthymine using this compound as an internal standard necessitates meticulous sample preparation to isolate the analyte from complex biological matrices, such as DNA from tissues or cells. nih.govmdpi.com Methodological advancements have focused on enhancing the efficiency of extraction, purification, and, when necessary, derivatization to improve analytical sensitivity and specificity.
Sample preparation typically commences with the extraction of DNA from the biological source. This is followed by enzymatic hydrolysis, which digests the DNA into individual 2'-deoxynucleoside-3'-monophosphates, releasing the O4-ethylthymine adduct along with the normal nucleosides. nih.gov
Following hydrolysis, purification and enrichment are critical steps. Solid-phase extraction (SPE) is a widely adopted technique for this purpose. nih.govnih.gov SPE cartridges can selectively retain the analytes of interest while washing away interfering components. For further purification, high-performance liquid chromatography (HPLC) is often employed as a prefractionation step, which separates the target adducts from the bulk of unmodified nucleosides, significantly reducing matrix effects and improving detection limits. nih.gov
Derivatization is a chemical modification process employed to enhance the analytical properties of a compound, particularly for gas chromatography (GC) analysis. hawach.comresearchgate.net For O4-ethylthymine, derivatization is often required to increase its volatility and thermal stability, making it suitable for GC-MS analysis. spectroscopyonline.comjfda-online.com Common derivatization reactions include silylation, which converts polar functional groups (-OH, -NH) into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.net While liquid chromatography-mass spectrometry (LC-MS) can often analyze thermally labile and polar compounds directly, derivatization can sometimes be used to improve ionization efficiency and chromatographic separation. spectroscopyonline.comjfda-online.com
Below is a summary of common techniques used in the sample preparation and derivatization for O4-ethylthymine analysis.
Table 1: Summary of Sample Preparation and Derivatization Techniques
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| DNA Isolation | Standard Extraction Protocols | To obtain DNA from biological matrices (e.g., tissues, leukocytes). | mdpi.com |
| Analyte Release | Enzymatic Hydrolysis | To break down DNA into individual nucleosides, releasing the O4-ethylthymine adduct. | nih.gov |
| Purification & Enrichment | Solid-Phase Extraction (SPE) | To remove interfering substances and concentrate the analyte. | nih.govnih.gov |
| Purification & Enrichment | HPLC Prefractionation | To separate the adduct from unmodified nucleosides, enhancing sensitivity. | nih.gov |
| Chemical Modification | Derivatization (e.g., Silylation) | To increase volatility and thermal stability for GC-MS analysis. | hawach.comjfda-online.com |
Comparative Analysis of this compound Detection Sensitivities Across Different Analytical Platforms
The detection sensitivity for O4-ethylthymine, and consequently the required amount of its deuterated internal standard, this compound, varies substantially across different analytical platforms. The choice of instrument is often a trade-off between sensitivity, specificity, throughput, and cost. Modern analytical chemistry relies on several high-sensitivity techniques for the quantification of DNA adducts. nih.govre-place.be
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the predominant platform for DNA adduct analysis, including O4-ethylthymine. mdpi.comspectroscopyonline.com It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. re-place.be LC-MS/MS can measure low levels of DNA adducts with high specificity, allowing for simultaneous identification and quantification. re-place.be Chen et al. developed LC-NSI-MS/MS (nanospray ionization) methods to quantify O4-ethylthymidine in human leukocyte DNA from smokers and non-smokers. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for DNA adduct analysis. However, it typically requires that the analytes be volatile and thermally stable. spectroscopyonline.com Therefore, O4-ethylthymine must undergo derivatization prior to analysis. iarc.fr When coupled with selected ion monitoring (SIM), GC-MS can achieve high sensitivity for specific analytes. nih.gov
32P-Postlabeling with Immunoprecipitation: This is a highly sensitive method that has been historically significant in DNA adduct analysis. re-place.be The technique involves enzymatically hydrolyzing DNA, radiolabeling the modified nucleotides using [γ-32P]ATP, and then using specific antibodies to immunoprecipitate the target adduct. nih.gov A method combining HPLC prefractionation, 32P-postlabeling, and immunoprecipitation achieved a detection limit of 1 femtomole (fmol) for O4-ethylthymine. This sensitivity allows for the determination of one adduct in 10⁸ normal nucleotides using approximately 100 µg of DNA. nih.gov
The following table provides a comparative overview of the detection sensitivities for O4-ethylthymine and similar DNA adducts across these platforms.
Table 2: Comparative Detection Sensitivities for O4-Ethylthymine and Related Adducts
| Analytical Platform | Analyte | Limit of Detection (LOD) / Quantification (LOQ) | Matrix | Reference |
|---|---|---|---|---|
| HPLC-Prefractionation, 32P-Postlabeling, Immunoprecipitation | O4-ethylthymine (O4-etT) | 1 fmol (LOD); ~1 adduct per 10⁸ nucleotides | DNA | nih.gov |
| LC-NSI-MS/MS | O4-ethylthymidine (O4-etT) | Levels detected in smokers: 0.37 ± 0.35 adducts/10⁷ thymidines | Leukocyte DNA | mdpi.com |
This comparative analysis highlights that while 32P-postlabeling offers exceptional sensitivity, modern mass spectrometry-based methods like LC-MS/MS provide a balance of high sensitivity, specificity, and the ability for simultaneous quantification of multiple adducts without the need for radioactive materials. mdpi.comre-place.be The use of this compound as an internal standard is crucial across these platforms to ensure the accuracy and reliability of the quantitative results.
Enzymatic Repair Pathways for O4 Ethylthymine Adducts
Identification and Characterization of Human DNA Repair Activity Specific for O4-Ethylthymine
Research has identified a specific enzymatic activity in human tissues and cell extracts that is capable of removing O4-ethylthymine from DNA. nih.govresearchgate.net This repair activity was quantified using an O4-ethylthymine-specific antibody and an immunoslot blot assay. nih.govresearchgate.net Studies of human tissue extracts revealed that the specific activity for repairing O4-ethylthymine varies across different organs. nih.gov For instance, the mean levels of activity in brain, kidney, and liver tissue extracts were found to be 12.8, 9.9, and 12.3 fmol of O4-ethylthymine removed per milligram of protein, respectively. nih.gov Cultured kidney and liver epithelial cells also demonstrated this repair capability, with mean activity levels of 10.3 and 13.5 fmol/mg of protein, respectively. nih.gov
Interestingly, the repair activity for O4-ethylthymine was not hindered by the presence of O4-methylthymine or O6-methylguanine, suggesting that a distinct protein, separate from O6-alkylguanine-DNA alkyltransferase (AGT), is responsible for this repair. researchgate.net This finding points to a specialized mechanism for handling this particular type of DNA lesion. The observed low but significant level of repair activity is consistent with the slow but active in vivo repair of this adduct. nih.govresearchgate.net
Repair Activity of O4-Ethylthymine in Human Tissues and Cells
| Tissue/Cell Type | Mean Repair Activity (fmol/mg protein) |
|---|---|
| Brain Tissue Extract | 12.8 |
| Kidney Tissue Extract | 9.9 |
| Liver Tissue Extract | 12.3 |
| Cultured Kidney Epithelial Cells | 10.3 |
Role of O6-Alkylguanine-DNA Alkyltransferase (AGT) in O4-Ethylthymine Repair Deficiency
O6-Alkylguanine-DNA alkyltransferase (AGT) is a key DNA repair protein that protects the genome by reversing alkylation damage. It directly transfers alkyl groups from the O6 position of guanine (B1146940) to one of its own cysteine residues, a process that inactivates the AGT molecule. doi.org While AGT is highly efficient at repairing O6-alkylguanine, its ability to repair O4-ethylthymine in mammalian cells is notably poor. nih.gov This inefficiency makes O4-ethylthymine a persistent lesion within cells.
Studies have shown that while the bacterial equivalent of AGT, Ogt, can efficiently repair O4-methylthymine, human AGT (hAGT) is not as effective. nih.gov However, modifications to the active site of hAGT can enhance its ability to repair O4-alkylthymines. nih.gov Despite this, in its natural state, hAGT's limited capacity to repair O4-ethylthymine contributes to the persistence of this adduct. In human cells, the efficient repair of O6-ethylguanine is dependent on both AGT and nucleotide excision repair (NER) activities, but this is not the case for O4-ethylthymine. scispace.com
Involvement of Nucleotide Excision Repair (NER) in O4-Ethylthymine Processing
Nucleotide Excision Repair (NER) is a versatile DNA repair mechanism that removes a wide range of bulky lesions that distort the DNA helix. wikipedia.org Research indicates that the NER pathway recognizes O4-alkylthymines, including O4-ethylthymine. nih.gov In NER-proficient human cells, O4-ethylthymine is highly mutagenic. nih.gov However, in NER-deficient cells, this lesion is not mutagenic but instead strongly inhibits plasmid replication, suggesting that the NER system is crucial for processing this type of damage. nih.gov
The interaction between AGT and NER in the repair of O-ethylated bases is complex. While both pathways cooperate in the repair of O6-ethylguanine in human cells, the repair of O4-ethylthymine appears to be slow and independent of either the AGT or NER phenotype. scispace.comoup.com This suggests that while NER can recognize the lesion, its subsequent processing may not always be efficient or error-free, potentially leading to the high mutagenicity observed in repair-proficient cells. nih.gov Some studies have even suggested that AGT might shield O4-alkylthymine lesions from repair by NER. mdpi.com
Base Excision Repair (BER) Mechanisms and Their Potential Interplay with O4-Ethylthymine Lesions
Base Excision Repair (BER) is another major DNA repair pathway that primarily deals with smaller, non-helix-distorting base lesions, such as those arising from oxidation and alkylation. nih.govgenome.jpgenome.jp The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.gov While BER is a frontline defense against many types of endogenous DNA damage, its direct role in the repair of O4-ethylthymine is less clear. nih.govnih.gov Earlier studies have suggested that the repair of O4-alkylthymine is not mediated by a glycosylase, a key enzyme in the BER pathway. nih.gov However, the complexity of DNA repair suggests potential interplay between different pathways. It's plausible that some initial processing of the O4-ethylthymine lesion could create a substrate for BER enzymes, though this remains an area of active investigation.
Kinetics and Efficiency of O4-Ethylthymine-d5 Repair in Cellular Systems
The persistence of DNA adducts is a critical factor in their mutagenic potential. The in vivo half-life of ethyl adducts in the liver can be as long as 17 days, indicating a relatively slow repair process for oxygen-bound ethyl adducts compared to methyl adducts. Immunological quantitation of O4-ethylthymine in human skin fibroblasts and kidney epithelial cells has shown a gradual removal of this adduct over time, with approximately 50% of the initial damage being repaired within a 72-hour period. nih.gov
Studies using shuttle vectors in human cells have provided insights into the mutagenic efficiency of O4-ethylthymine. In repair-competent HeLa cells, O4-ethylthymine was found to have a mutation frequency of about 20%. nih.gov This high mutagenicity in repair-proficient cells, coupled with the lesion's ability to block replication in repair-deficient cells, underscores the complex and not always error-free nature of its repair. nih.gov The deuterated form, this compound, is expected to have similar repair kinetics and efficiency due to the isotopic similarity, serving as a valuable tool for tracing the metabolic fate and repair of this adduct in cellular systems.
Mutagenicity of O4-Alkylthymines in Repair-Proficient Human Cells
| O4-Alkylthymine Adduct | Mutation Frequency |
|---|---|
| O4-methylthymine | ~20% |
| O4-ethylthymine | ~20% |
Molecular and Cellular Consequences of O4 Ethylthymine Adducts
Impact of O4-Ethylthymine on DNA Replication Fidelity
O4-ethylthymine adducts are known to be poorly repaired in mammalian tissues and can persist, posing a threat to the integrity of the genome during DNA replication. nih.govnih.gov The presence of this altered base in the DNA template can lead to errors during the replication process, affecting the fidelity of DNA polymerases.
Misincorporation Events and Preferential Base Pairing with Guanine (B1146940)
A key consequence of the O4-ethylthymine adduct is its propensity to mispair with guanine during DNA replication. nih.govnih.gov This mispairing occurs because the ethyl group at the O4 position of thymine (B56734) alters its hydrogen bonding properties, making it resemble cytosine. researchgate.net As a result, DNA polymerases frequently misincorporate deoxyguanosine monophosphate (dGMP) opposite the O4-ethylthymine lesion. researchgate.netnih.gov
Research has shown that O4-ethylthymine preferentially forms T·G pairs, which are at least 10 times more frequent than the correct T·A pairing. nih.gov This high frequency of misincorporation underscores the potent mutagenic nature of this adduct. The formation of an O4-ethylthymine:guanine base pair is a critical event that, if not repaired, leads to a permanent mutation in the subsequent round of DNA replication.
Role of Translesion Synthesis DNA Polymerases in Bypassing O4-Ethylthymine Lesions
When high-fidelity replicative DNA polymerases are blocked by DNA lesions, cells utilize specialized translesion synthesis (TLS) DNA polymerases to bypass the damage and continue replication. nih.govnih.govoup.com These TLS polymerases have more open active sites, allowing them to accommodate distorted DNA structures. nih.gov
Several TLS polymerases are involved in bypassing O4-ethylthymine lesions. In human cells, DNA polymerase η (Pol η) and polymerase ζ (Pol ζ) have been shown to play significant roles. oup.com Studies in HEK293T human embryonic kidney cells revealed that a deficiency in either Pol η or Pol ζ resulted in a significant decrease in the bypass efficiency of O4-ethylthymine lesions. oup.com Specifically, human Pol η has been shown to preferentially misincorporate dGMP opposite O4-ethylthymine. nih.gov The involvement of these error-prone polymerases in bypassing the lesion contributes to the high mutagenic potential of O4-ethylthymine.
Effects of O4-Ethylthymine on DNA Transcription and Gene Expression Regulation
Studies using single-subunit T7 RNA polymerase and multisubunit human RNA polymerase II have shown that the transcriptional bypass of O4-ethylthymine is highly mutagenic. semanticscholar.orgoup.com Similar to DNA replication, the primary misincorporation event during transcription is the insertion of guanine opposite the lesion. semanticscholar.orgoup.com Interestingly, O4-ethylthymine does not significantly block transcription elongation by T7 RNA polymerase, but it does have a more substantial inhibitory effect on transcription mediated by human RNA polymerase II in vitro. semanticscholar.orgnih.gov In human cells, O4-ethylthymine has been observed to have considerable inhibitory and mutagenic effects on DNA transcription. nih.gov
Furthermore, the binding of mitochondrial transcription factor A (TFAM) to DNA containing O4-ethylthymine lesions has been investigated. mdpi.com TFAM shows a preference for binding to DNA with these lesions, and this binding can enhance transcriptional mutagenesis by promoting the misincorporation of guanosine (B1672433) during transcription. mdpi.com
Induction of Specific Mutational Spectra by O4-Ethylthymine
The miscoding nature of O4-ethylthymine leads to a characteristic mutational signature, which has been observed in various experimental systems.
T:A to C:G Transitions as a Signature of O4-Ethylthymine Mutagenesis
The preferential pairing of O4-ethylthymine with guanine during DNA replication is the molecular basis for the predominant mutation it induces: a T:A to C:G transition. researchgate.netmacmillanusa.com This specific type of point mutation has been consistently identified as the signature of O4-ethylthymine mutagenesis. oup.comnih.gov
Studies in various organisms and cell types have confirmed this mutational specificity. For instance, in E. coli cells, O4-ethylthymine exclusively induces T→C transition mutations. nih.gov Similarly, in studies using shuttle vectors in HeLa cells, the vast majority of mutations induced by a single O4-ethylthymine adduct were T•A to C•G transitions. oup.comnih.gov This characteristic mutational outcome has been linked to the development of tumors in animal models exposed to ethylating agents. researchgate.netnih.gov
Site-Specific Mutagenesis Studies with O4-Ethylthymine-Containing Oligonucleotides
To precisely study the mutagenic properties of O4-ethylthymine, researchers have utilized site-directed mutagenesis techniques. neb.comnih.govwikipedia.org This involves synthesizing short DNA strands, or oligonucleotides, that contain a single O4-ethylthymine adduct at a specific position. nih.govcdnsciencepub.com These modified oligonucleotides are then incorporated into larger DNA molecules, such as plasmids, and introduced into cells to study their replication and mutagenic fate. nih.gov
Genomic Instability and Chromosomal Aberrations Induced by O4-Ethylthymine Adducts
The formation of O4-ethylthymine (O4-etT) adducts in DNA is a significant molecular event that can lead to profound genomic instability and large-scale chromosomal alterations. Unlike simple point mutations, which alter a single nucleotide base, chromosomal aberrations represent structural or numerical changes to the chromosomes themselves. These changes are a hallmark of genomic instability and are strongly associated with carcinogenesis. The persistence of DNA lesions like O4-ethylthymine, which are inefficiently repaired, is a critical factor in the initiation of these macro-level genetic damages. oup.comnih.gov
Agents that cause structural chromosome damage are known as clastogens. researchgate.netnih.gov Ethylating agents such as N-ethyl-N-nitrosourea (ENU), which are known to generate persistent O4-ethylthymine adducts, are potent clastogens. oup.comnih.gov The presence of O4-ethylthymine can disrupt DNA replication and, if not properly repaired, can lead to the formation of DNA strand breaks. researchgate.netnih.gov DNA double-strand breaks are particularly hazardous lesions that, if repaired incorrectly by cellular mechanisms like non-homologous end joining, can result in deletions, insertions, and translocations of large chromosomal segments. bioline.org.brmdpi.com
Research using various cell models has provided direct evidence for the clastogenic activity of ethylating agents. Studies in Chinese hamster ovary (CHO) cells have demonstrated that the potency of different ethylating agents in inducing chromosome aberrations is related to their chemical reactivity and their propensity to ethylate oxygen atoms in DNA, which leads to the formation of adducts like O4-ethylthymine. nih.gov
More specific research using the mouse lymphoma L5178Y cell line has quantified the extent of chromosomal damage induced by ENU. In this assay, the induction of small-colony mutants is indicative of significant chromosomal mutations. researchgate.netdntb.gov.ua Treatment with ENU leads to a dose-dependent increase in mutations at the thymidine (B127349) kinase (Tk) locus, with a substantial portion of these mutations being large-scale chromosomal events. oup.com At a concentration of 100 µg/ml, ENU was found to induce an equal proportion of point mutations and larger chromosomal mutations, as determined by loss of heterozygosity (LOH) analysis. oup.com
Table 1: Mutational Profile in L5178Y Mouse Lymphoma Cells Treated with ENU
| ENU Concentration | Mutant Type | Percentage of Total Mutants | Reference |
|---|---|---|---|
| 100 µg/ml | Point Mutations (Intragenic) | 50% | oup.com |
| Chromosomal Mutations (LOH) | 50% | ||
| Control (Untreated) | Point Mutations (Intragenic) | 14% | oup.com |
| Chromosomal Mutations (LOH) | 86% |
Another sensitive indicator of genotoxic stress and the cellular response to DNA damage is the frequency of sister chromatid exchanges (SCEs). SCEs are reciprocal exchanges of DNA segments between the two identical sister chromatids of a duplicated chromosome. nih.govnih.gov While a low baseline level of SCE occurs naturally, a significant increase in SCE frequency is a well-established biomarker for the presence of DNA-damaging agents. academicmed.orgresearchgate.net Ethylating agents that form O4-ethylthymine adducts have been shown to cause a significant, dose-dependent increase in SCEs. nih.govnih.govresearchgate.net
Studies in rats treated with ENU observed a measurable increase in SCE frequency in peripheral blood lymphocytes, highlighting the systemic genotoxic impact of such exposures. This demonstrates that the damage initiated by adducts like O4-ethylthymine can be detected as chromosomal alterations in circulating cells. researchgate.net
Table 2: Sister Chromatid Exchange (SCE) Frequency in Rat Lymphocytes after ENU Exposure
| Treatment Group | Mean SCEs per Cell (Increase vs. Control) | Time Point | Reference |
|---|---|---|---|
| ENU (75 mg/kg) | ~1.6-fold increase | 24 hours post-treatment | researchgate.net |
| ENU (75 mg/kg) | Slightly lower but elevated | 7 days post-treatment | |
| Healthy Human Controls (Baseline) | 3.6 - 8.7 | N/A | nih.govnih.govacademicmed.org |
The types of chromosomal aberrations induced by these agents include both chromatid and chromosome-type aberrations, such as breaks and exchanges. oup.comfda.gov Chromatid-type aberrations affect a single chromatid and arise from damage that occurs during or after DNA replication, which is consistent with the mechanism of O4-ethylthymine adducts interfering with the replication process. Chromosome-type aberrations involve both sister chromatids at the same locus and typically result from damage occurring before DNA replication. The observation of both types suggests that the instability caused by O4-ethylthymine and other ethylation adducts can manifest throughout the cell cycle, leading to a wide spectrum of chromosomal damage that ultimately fuels the progression toward cancer. oup.com
Synthetic Methodologies for O4 Ethylthymine D5 and Derivatives
Chemical Synthesis Pathways for O4-Ethylthymine
The synthesis of O4-alkylthymines, including O4-ethylthymine, can be approached through several methods. A common strategy involves the reaction of thymine (B56734) with an ethylating agent. For instance, the synthesis of O4-ethylthymine can be achieved by reacting thymine with ethyl bromide in the presence of a base, followed by purification. ontosight.ai
Another established method for preparing O4-alkylthymidines involves the use of a 4-triazolo derivative of thymidine (B127349). This intermediate is highly reactive and can be readily substituted by alkoxide ions, such as ethoxide, to yield the desired O4-alkylthymidine. oup.com While direct alkylation of thymidine using diazoalkanes is possible for higher homologues, the yield is often low. oup.com An alternative pathway involves the alkylation of thymidine with isopropyl bromide and silver oxide to produce O³-isopropylthymidine, which can then undergo nucleophilic substitution with methoxide (B1231860) ions; however, this method is more suitable for the O4-methyl derivative. oup.com
A versatile post-synthetic substitution strategy has also been developed for creating modifications at the 4-position of thymine within an oligonucleotide. This involves incorporating a nucleotide with a stable leaving group, such as 4-triazolothymine, into a DNA sequence. ucl.ac.uk Subsequent treatment of this modified oligonucleotide with a specific nucleophile, like ethoxide, results in the formation of O4-ethylthymine at the desired position. ucl.ac.uknih.gov
For the synthesis of the deuterated form, O4-ethylthymine-d5, a similar chemical strategy would be employed, utilizing a deuterated ethylating agent. The molecular formula for this compound is C7H7D5N2O2, and its molecular weight is 161.21 g/mol . pharmaffiliates.com
Table 1: General Properties of O4-Ethylthymine and its Deuterated Analog
| Property | O4-Ethylthymine | This compound |
| Chemical Formula | C7H10N2O2 | C7H7D5N2O2 |
| Molecular Weight | 154.17 g/mol ontosight.ai | 161.21 g/mol pharmaffiliates.com |
| Appearance | White crystalline powder ontosight.ai | Not available |
| Solubility | Soluble in water and organic solvents ontosight.ai | Not available |
| Storage | 2-8°C Refrigerator pharmaffiliates.com | Not available |
Strategies for Site-Specific Incorporation of this compound into Oligonucleotides
The site-specific incorporation of modified nucleobases like O4-ethylthymine into oligonucleotides is essential for studying their mutagenic properties and their effects on DNA replication and repair. ontosight.airesearchgate.net A primary method for achieving this is through solid-phase synthesis using phosphoramidite (B1245037) chemistry. oup.comnih.gov
This process involves:
Preparation of the Monomer: A phosphoramidite monomer of O4-ethylthymidine is synthesized. nih.govresearchgate.net This involves protecting the various functional groups on the nucleoside to prevent unwanted side reactions during oligonucleotide synthesis.
Solid-Phase Synthesis: The oligonucleotide is synthesized on a solid support, typically using an automated DNA synthesizer. oup.com The O4-ethylthymidine phosphoramidite is then manually or automatically coupled at the desired position in the sequence. oup.com
Deprotection: After the full-length oligonucleotide is synthesized, it is cleaved from the solid support, and the protecting groups are removed. nih.gov A critical consideration for oligonucleotides containing O4-alkylthymine is the use of non-ammonia-based deprotection methods. Ammonia can react with O4-alkylthymine to form 5-methylcytosine. oup.comnih.gov Therefore, alkoxide ions, such as a mixture of ethanol (B145695) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are used for deprotection to preserve the O4-ethylthymine adduct. oup.comnih.gov
A post-synthetic modification approach, as mentioned earlier, is also a viable strategy. ucl.ac.uk This involves synthesizing an oligonucleotide with a precursor base, like 4-triazolothymine, and then converting it to O4-ethylthymine by treatment with an appropriate reagent. ucl.ac.uk This method is particularly useful for creating oligonucleotides with very labile modified bases. ucl.ac.uk
Studies have successfully incorporated O4-ethylthymine into oligonucleotides of varying lengths, up to 48 bases, to investigate its mutagenic potential. nih.govresearchgate.netnih.gov These synthetic oligonucleotides serve as templates in primer extension assays to study the efficiency and fidelity of DNA polymerases when encountering this lesion. researchgate.netnih.gov
Preparation of this compound for Isotopic Labeling Applications
Isotopic labeling is a powerful technique used in various analytical methods, especially in mass spectrometry-based proteomics and metabolomics, to accurately quantify molecules. isotope.comckgas.com this compound serves as an internal standard in such applications.
The preparation of this compound for these purposes involves its synthesis with a high degree of isotopic enrichment. This ensures that its mass is distinct from the naturally occurring (unlabeled) O4-ethylthymine, allowing for their differentiation and quantification in complex biological samples. isotope.com
The primary application of labeled O4-ethylthymine is as a diagnostic tool to identify the presence of carcinoma, as it is a potential carcinogenic DNA lesion. pharmaffiliates.com In research, it can be used to spike biological samples (e.g., DNA hydrolysates from tissues or cells) to accurately measure the levels of endogenous O4-ethylthymine adducts. This is particularly relevant in studies investigating the carcinogenic effects of alkylating agents. researchgate.netnih.gov
The general workflow for using this compound as an internal standard involves:
Extraction: DNA is extracted from the biological sample of interest.
Hydrolysis: The DNA is broken down into its constituent nucleobases or nucleosides.
Spiking: A known amount of this compound is added to the sample.
Analysis: The sample is analyzed by a sensitive analytical technique, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS). The ratio of the signal from the unlabeled O4-ethylthymine to the labeled this compound allows for precise quantification of the adduct in the original sample.
Purity Assessment and Characterization of Synthesized this compound
Ensuring the purity and correct chemical structure of synthesized this compound is paramount for its use in research and diagnostic applications. Several analytical techniques are employed for its characterization and purity assessment.
Table 2: Analytical Methods for Characterization and Purity Assessment
| Analytical Technique | Purpose | Findings/Applications |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. | Used to separate the synthesized compound from starting materials, byproducts, and other impurities. oup.com HPLC analysis can confirm the absence of de-ethylation to thymine or conversion to 5-methylcytosine. nih.govoup.com |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | Confirms the correct molecular weight of this compound (161.21 g/mol ) and the incorporation of the five deuterium (B1214612) atoms. pharmaffiliates.com Coupled with HPLC (LC-MS), it is a powerful tool for both quantification and structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Provides detailed information about the chemical structure, confirming the position of the ethyl group and the successful deuteration of the ethyl moiety. Isotopic labeling is a key tool in NMR for structural biology. sigmaaldrich.com |
Following synthesis, purification is typically achieved using chromatographic methods like HPLC. nih.govoup.com The purity of the final product is then assessed by these same techniques. For instance, after deprotection of oligonucleotides containing O4-ethylthymine, HPLC is used to ensure that the ethyl group has not been lost. oup.com Certified Reference Materials (CRMs) and secondary standards, which undergo rigorous testing and are accompanied by a comprehensive Certificate of Analysis, provide a benchmark for quality and traceability. labchemicals.in
Computational and Biophysical Studies of O4 Ethylthymine D5 Adducts
Molecular Dynamics Simulations of O4-Ethylthymine-d5 in DNA Duplexes
Molecular dynamics (MD) simulations have been instrumental in elucidating the structural and dynamic consequences of O4-alkylthymine adducts within DNA duplexes. These computational studies provide insights at an atomic level, which are often difficult to obtain through experimental methods alone.
Simulations of DNA dodecamers containing O4-methylthymine have revealed significant local structural distortions. rsc.org When O4-methylthymine is paired with adenine (B156593), the simulations show unstable base pairing, leading to notable distortions in the DNA helix. rsc.org In contrast, when paired with guanine (B1146940), the structure is more isostructural with a normal B-DNA helix, which may explain the higher frequency of guanine incorporation opposite the lesion during DNA replication. rsc.org The methyl group of O4-methylthymine is predominantly found in a syn configuration relative to the N3 atom of the thymine (B56734) ring. nih.gov
Studies considering different solvent environments have highlighted the importance of hydration. Simulations with an explicit water layer and counter-ions provide the best correlation with experimental NMR data. nih.gov These simulations indicate that the sequence with O4-methylthymine paired with guanine is more stable than when it is paired with adenine. nih.gov Furthermore, research on O4-methylthymine indicates that its presence can induce greater local curvature in the DNA. researchgate.netoup.com Specifically, when paired with adenine, there are larger regions of increased flexibility and a consistent bend towards the major groove. researchgate.netoup.com When paired with guanine, there are localized sites of increased flexibility and alterations in the major groove width compared to canonical B-DNA. researchgate.netoup.com
Interactive Table: Impact of O4-Methylthymine on DNA Duplex Properties from MD Simulations
| Property | O4-Methylthymine:Adenine Pair | O4-Methylthymine:Guanine Pair | Reference |
|---|---|---|---|
| Helical Stability | Unstable, significant distortions | More stable, isostructural with B-DNA | rsc.org |
| Local Curvature | Consistent bend towards major groove | Alternating bends towards major and minor grooves | researchgate.netoup.com |
| Flexibility | Increased flexibility over larger regions | Localized sites of increased flexibility | researchgate.netoup.com |
| Methyl Group Conformation | syn | syn | nih.gov |
Quantum Mechanical Calculations of Base Pairing and Conformational Changes Induced by this compound
Quantum mechanical (QM) calculations have provided fundamental insights into the preferred base pairing of O4-alkylthymine adducts and the energetic feasibility of the resulting conformations. These studies help to explain the mutagenic potential of these lesions.
Calculations on O4-methylthymine (m4T) paired with the four canonical DNA bases have shown that the stability of these pairs decreases in the order: m4T:G > m4T:A > m4T:C > m4T:T. researchgate.net This finding supports experimental observations that guanine is preferentially incorporated opposite O4-alkylthymine during DNA replication, leading to T→C transition mutations. researchgate.netresearchgate.net The O4-methylthymine:guanine pair can form a stable wobble base pair. researchgate.net
Semiempirical energy calculations have explored the conformational changes required to accommodate the alkyl group within the DNA double helix. researchgate.net For the O4-methoxy group to assume an anti conformation, which is necessary for mispairing with guanine, a widening of the exocyclic angles C(5)-C(4)-O(4) and C(4)-C(5)-C(7) and the angle C(4)-O(4)-C(8) at the methoxy (B1213986) group is required. researchgate.net This coordinated expansion helps to alleviate unfavorable steric interactions. researchgate.net
Interactive Table: Calculated Stability of O4-Methylthymine Base Pairs
| Base Pair | Calculated Relative Stability | Predicted Mutational Outcome | Reference |
|---|---|---|---|
| m4T:G | Most Stable | T→C Transition | researchgate.net |
| m4T:A | Less Stable | - | researchgate.net |
| m4T:C | Less Stable | - | researchgate.net |
| m4T:T | Least Stable | - | researchgate.net |
Structural Elucidation of this compound-Containing DNA by NMR Spectroscopy and X-ray Crystallography
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been pivotal in determining the three-dimensional structures of DNA duplexes containing O4-alkylthymine adducts. These experimental techniques provide direct evidence of the structural perturbations caused by these lesions.
¹H NMR studies on oligonucleotides containing O4-ethylthymine have shown that these molecules form right-handed minihelices at low temperatures. researchgate.netcdnsciencepub.com The presence of the O4-ethyl group does not appear to drastically alter the stacking geometry of the thymine base. researchgate.netcdnsciencepub.com However, a notable shift in the sugar pucker conformation towards the 3'-endo form is observed in the O4-ethylated thymine unit under certain sequence contexts, which is not seen in the unmodified DNA. researchgate.netresearchgate.net Circular dichroism (CD) spectra of O4-ethylated thymine-containing oligomers are "cytosine-like" in some respects, which aligns with the adduct's propensity to mispair with guanine. researchgate.net
X-ray crystallography has not been extensively applied to O4-ethylthymine-containing DNA, but studies on the related O4-methylthymidine have provided valuable structural data. figshare.com These studies, in conjunction with NMR data, confirm that O4-alkylthymine adducts can be accommodated within the DNA double helix, albeit with local conformational adjustments. figshare.comacs.org
Interactive Table: Key Structural Findings for O4-Alkylthymine in DNA
| Technique | Observation | Implication | Reference |
|---|---|---|---|
| ¹H NMR | Right-handed minihelix formation | Adduct does not prevent duplex formation | researchgate.netcdnsciencepub.com |
| ¹H NMR | Shift towards 3'-endo sugar pucker | Localized conformational change in the DNA backbone | researchgate.netresearchgate.net |
| Circular Dichroism | "Cytosine-like" spectral features | Supports the propensity for mispairing with guanine | researchgate.net |
| X-ray Crystallography (on O4-methylthymidine) | Accommodation within the helix | The adduct does not cause global denaturation | figshare.com |
Analysis of Protein-DNA Interactions Involving this compound Adducts
The interaction between DNA repair proteins and O4-alkylthymine adducts is a critical area of research for understanding cellular defense mechanisms against alkylating agents. O6-alkylguanine-DNA alkyltransferases (AGTs) are the primary enzymes responsible for repairing these lesions. mdpi.comencyclopedia.pub
The repair mechanism involves the direct and irreversible transfer of the alkyl group from the O4 position of thymine to a cysteine residue in the active site of the AGT protein. mdpi.com The efficiency of this repair varies significantly between different AGTs and for different alkyl groups. For instance, the human AGT (hAGT) is generally inefficient at repairing O4-alkylthymine adducts compared to O6-alkylguanine. In contrast, the E. coli Ogt protein shows a higher efficiency for repairing O4-methylthymine. oup.com
Binding studies have shown that even when repair is inefficient, the protein can still recognize and bind to the damaged DNA. For example, hAGT binds to DNA containing O4-alkylthymine lesions with an affinity similar to that for O6-methylguanine, which it repairs efficiently. researchgate.net This suggests that the lack of repair is not due to a failure in recognition but rather a subsequent step in the catalytic process. researchgate.net Structural studies of hAGT bound to DNA suggest that the protein may not directly search for the adduct itself but rather for weakened or distorted base pairs caused by the lesion. uchicago.edu The protein appears to impose a strain on the DNA duplex and identifies regions of destabilization. uchicago.edu Tyr114 in hAGT is a key residue implicated in recognizing O4-alkylthymine by forming a hydrogen bond with the O2 of the modified base. uchicago.edu
Interactive Table: Repair Efficiency of Alkyltransferases for O4-Alkylthymine Adducts
| Alkyltransferase | Substrate | Repair Efficiency | Reference |
|---|---|---|---|
| Human AGT (hAGT) | O4-Ethylthymine | Low | researchgate.net |
| Human AGT (hAGT) | O4-Methylthymine | Very Low (~5000-fold less than for O6-methylguanine) | oup.com |
| ***E. coli* Ogt** | O4-Methylthymine | High | oup.com |
| ***E. coli* Ada** | O4-Alkylthymine | No activity | mdpi.com |
Future Directions and Research Gaps in O4 Ethylthymine D5 Research
Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput
The quantification of DNA adducts like O4-ethylthymine is challenging due to their extremely low concentrations in biological samples, typically in the range of 0.01 to 10 adducts per 10^8 normal nucleotides. nih.gov Mass spectrometry, particularly when combined with stable isotope dilution methods using standards like O4-Ethylthymine-d5, is the current gold standard for this type of analysis due to its high sensitivity and specificity. nih.gov Techniques such as isotope dilution high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (IDMS) and nanoflow liquid chromatography-nanospray ionization tandem mass spectrometry (nanoLC-NSI/MS/MS) have been developed to achieve detection limits in the femtogram range. nih.govcapes.gov.br Another sensitive method combines HPLC prefractionation, 32P postlabeling, and immunoprecipitation, which can detect one adduct in 10^8 nucleotides from as little as 100 micrograms of DNA. nih.gov
Despite these advances, a significant research gap remains in the development of analytical techniques that offer both higher throughput and enhanced sensitivity. Future research should focus on:
Miniaturization and Automation: Adapting current LC-MS/MS platforms to automated, high-throughput formats could accelerate large-scale molecular epidemiology studies.
Advanced Ionization Sources: Exploring novel ionization techniques may reduce matrix effects and improve the ionization efficiency of DNA adducts, further lowering detection limits.
Next-Generation Sequencing (NGS) Approaches: Investigating methods to integrate adduct detection directly into NGS workflows could provide information on the precise genomic location of the damage, which is currently a major challenge.
Novel Separation Materials: The development of new chromatographic materials or molecularly imprinted polymers with exceptional selectivity for O-alkylated thymidine (B127349) adducts could simplify sample preparation and improve analytical accuracy. mdpi.com
| Analytical Technique | Reported Detection Limit | Key Advantages | Reference |
|---|---|---|---|
| Isotope Dilution HPLC-ESI-MS/MS (IDMS) | Low adducts per 108 nucleotides | "Golden standard", high specificity, accurate quantification | nih.gov |
| nanoLC-NSI/MS/MS | 5.0 - 10 fg on-column | High sensitivity for ethylated thymidine adducts | capes.gov.br |
| HPLC + 32P Postlabeling + Immunoprecipitation (PREPI) | 1 fmol (1 adduct per 108 nucleotides) | High sensitivity, does not require a mass spectrometer | nih.gov |
Comprehensive Understanding of this compound Repair Pathways and Enzymes
The persistence of DNA adducts is a critical factor in their mutagenic potential. acs.orgresearchgate.net The repair of O-alkylated bases is crucial for maintaining genomic integrity. The primary enzyme responsible for repairing O6-alkylguanine and O4-alkylthymine is O6-alkylguanine-DNA alkyltransferase (AGT or MGMT). mdpi.comencyclopedia.pub This protein directly transfers the alkyl group from the DNA base to one of its own cysteine residues in a "suicide" reaction. encyclopedia.pub
However, the repair of O4-ethylthymine is known to be inefficient in mammalian cells compared to other lesions. capes.gov.broup.comresearchgate.net This persistence is a key factor in its carcinogenicity. nih.gov While AGT is a major player, other pathways are likely involved. Evidence suggests that Nucleotide Excision Repair (NER) can participate in the removal of O-alkylthymine lesions, though its efficiency is debated. oup.comoup.commdpi.com In some organisms, specific glycosylases that initiate Base Excision Repair (BER) have been identified for related lesions like O2-methylthymine. nih.gov Furthermore, one study identified a human repair activity specific for O4-ethylthymine that may be distinct from AGT. nih.gov
Key research gaps include:
Enzyme Specificity: A full characterization of the substrate specificity of human AGT and other potential repair enzymes for O4-ethylthymine versus other O-alkylated adducts is needed.
Pathway Crosstalk: The interplay between AGT, NER, and potentially BER in the recognition and repair of O4-ethylthymine is not well understood. It is unclear how the cell prioritizes one pathway over another.
Regulatory Mechanisms: How the expression and activity of these repair enzymes are regulated in different tissues and in response to different types of ethylating agent exposure remains to be fully elucidated.
Structural Biology: High-resolution structures of repair enzymes in complex with DNA containing O4-ethylthymine would provide invaluable insights into the molecular basis of recognition and catalysis.
| Enzyme/Pathway | Mechanism | Known Role in O4-Alkylthymine Repair | Reference |
|---|---|---|---|
| O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT) | Direct Reversal Repair | Removes alkyl group from O4-thymine. | mdpi.comencyclopedia.pub |
| Nucleotide Excision Repair (NER) | Excision of a short oligonucleotide containing the lesion. | Implicated in repair, but may be inefficient for O4-ethylthymine in human cells. | oup.comoup.commdpi.com |
| Base Excision Repair (BER) | Excision of the damaged base by a DNA glycosylase. | A major pathway for other alkylation damages; its specific role for O4-ethylthymine in humans is less clear. | mdpi.comclinicsinoncology.com |
| O4-methylthymine-DNA methyltransferase (E. coli) | Direct Reversal Repair | Catalyzes the transfer of the O4-methyl group to a protein. | nih.gov |
Elucidating the Role of O4-Ethylthymine in Specific Disease Etiologies Beyond Carcinogenesis
The vast majority of research on O4-ethylthymine has focused on its role as a pro-mutagenic lesion that can lead to the initiation of cancer. acs.orgresearchgate.netaacrjournals.org The formation of DNA adducts is considered a key event in chemical carcinogenesis, with their persistence leading to mutations that can activate oncogenes or inactivate tumor suppressors. acs.orgnih.gov Studies have detected O4-ethylthymine in human tissues, and its levels have been correlated with cancer status and exposure to ethylating agents like those in tobacco smoke. capes.gov.braacrjournals.orgnih.gov
However, DNA damage is implicated in a much broader spectrum of human diseases, including neurodegenerative disorders like Alzheimer's disease, as well as coronary artery disease and diabetes. nih.gov The accumulation of unrepaired DNA damage can contribute to cellular aging and dysfunction, processes that underlie many chronic diseases. clinicsinoncology.com A significant research gap is the lack of investigation into the specific contribution of O4-ethylthymine to these non-cancerous pathologies.
Future research should aim to:
Correlate Adduct Levels with Non-Cancer Diseases: Conduct epidemiological studies using sensitive analytical methods to determine if levels of O4-ethylthymine in relevant tissues are associated with the risk or severity of neurodegenerative, cardiovascular, or metabolic diseases.
Investigate Mechanistic Links: Use cell culture and animal models to explore how the presence of O4-ethylthymine in DNA might trigger pathological pathways beyond mutation, such as chronic inflammation, cellular senescence, or mitochondrial dysfunction.
Identify Disease-Specific Susceptibility: Explore whether individuals with certain genetic backgrounds, particularly those with subtle DNA repair deficiencies, are more susceptible to the toxic effects of O4-ethylthymine in the context of specific non-cancerous diseases.
Integration of this compound Research with Broader Genomic and Epigenomic Studies
Genomics provides the sequence, but epigenomics adds a layer of control, dictating how genes are expressed without altering the DNA code itself. institut-curie.orggenewiz.com Epigenetic mechanisms include DNA methylation, histone modifications, and chromatin accessibility, all of which are crucial for normal development and are often dysregulated in disease. institut-curie.org The integration of DNA adduct research with epigenomics is a nascent field with immense potential. The presence of a DNA lesion like O4-ethylthymine could be more than just a template for mutation; it could be an event that alters the local epigenetic landscape.
Currently, there is little direct evidence linking O4-ethylthymine to specific epigenetic changes. This represents a major research gap. Future studies should leverage advanced technologies to bridge this gap.
Key future research directions include:
Mapping Adducts and Epigenetic Marks: Combine adduct-detection methods with epigenomic sequencing techniques (e.g., bisulfite sequencing, ATAC-seq, ChIP-seq) to simultaneously map the locations of O4-ethylthymine adducts and key epigenetic modifications on a genome-wide scale. genewiz.compacb.com
Investigating Repair and Chromatin: Determine how the chromatin state (e.g., open euchromatin vs. closed heterochromatin) influences the formation and repair of O4-ethylthymine. Does the repair process itself lead to lasting epigenetic alterations?
Functional Consequences: Explore whether the presence of an O4-ethylthymine adduct can directly interfere with the binding of proteins that "read" or "write" epigenetic marks, thereby causing local dysregulation of gene expression.
Comparative Epigenomics: Utilize tools like comparative epigenome browsers to study how O4-ethylthymine formation and its consequences may differ across species, potentially revealing conserved mechanisms of genome and epigenome defense. nih.gov
Methodological Innovations for In Vivo Tracing of this compound Formation and Repair
The use of stable isotope-labeled compounds, such as this compound, is central to modern DNA adduct research. pharmaffiliates.com The Stable Isotope Labeling and Mass Spectrometry (SILMS) approach, where a stable isotope-labeled carcinogen is administered, allows for the highly accurate quantification of adducts and can distinguish between damage from the administered (exogenous) source and damage from other (endogenous) sources. acs.orgresearchgate.netnih.gov This has been a powerful tool in dose-response assessments and in understanding adduct kinetics in whole organisms.
While SILMS is a powerful quantitative tool, it provides an aggregate measure from a tissue or cell population and lacks high spatial and temporal resolution. A major gap exists in our ability to visualize and track the fate of individual adducts within living cells and tissues in real time.
Methodological innovations should focus on:
Advanced Imaging Techniques: Developing high-resolution microscopy techniques, potentially leveraging concepts like stimulated Raman scattering (SRS) microscopy or novel fluorescent probes, that can detect the unique vibrational or spectral signature of a deuterated adduct like this compound. This would enable the visualization of adduct formation and repair in specific subcellular compartments.
Single-Cell Adductomics: Pushing the sensitivity of mass spectrometry to allow for the quantification of DNA adducts from single cells. This would uncover cellular heterogeneity in DNA damage formation and repair capacity, which is masked by bulk tissue analysis.
In Vivo Biosensors: Designing genetically encoded or synthetic biosensors that can report on the presence of specific DNA lesions or the activity of repair pathways in real time within living organisms.
Integrating Positron Emission Tomography (PET): Exploring the synthesis of O4-ethylthymine analogues with positron-emitting isotopes. While technically challenging, this could allow for non-invasive, whole-body imaging of adduct distribution and persistence, providing a dynamic view of damage and repair processes.
Q & A
What are the critical safety considerations when handling O4-Ethylthymine-d5 in laboratory settings?
Basic Question
Researchers must adhere to protocols for handling deuterated compounds, including:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of aerosols or vapors, as per GHS classification for acute oral toxicity (Category 4) and environmental hazards (Aquatic Acute/Chronic 1) .
- Waste Disposal: Collect contaminated materials separately and follow institutional guidelines for deuterated compound disposal, referencing OSHA HCS and GHS P273/P501 statements .
How should researchers design initial experiments to characterize this compound’s physicochemical properties?
Basic Question
A structured approach includes:
- Purity Assessment: Use HPLC or NMR to verify deuterium incorporation and chemical stability, documenting batch-specific data as per guidelines for new compound characterization .
- Solubility Profiling: Test in polar (e.g., water, methanol) and non-polar solvents, recording temperature-dependent solubility curves.
- Spectroscopic Analysis: Employ UV-Vis and FT-IR to establish baseline spectral fingerprints for future comparative studies .
How does deuterium substitution in this compound influence its chemical reactivity compared to the non-deuterated form?
Advanced Question
Deuterium isotope effects (KIEs) can alter reaction kinetics and thermodynamics:
- Kinetic Studies: Compare hydrolysis rates under acidic/basic conditions using LC-MS. For example, deuterium at the O4 position may reduce reaction rates due to stronger C-D bonds .
- Thermodynamic Stability: Use differential scanning calorimetry (DSC) to assess melting points and thermal decomposition profiles, noting deviations from non-deuterated analogs .
- Computational Modeling: Pair experimental data with DFT calculations to predict isotopic effects on transition states .
What methodological approaches are recommended for resolving contradictory data in studies involving this compound?
Advanced Question
Address discrepancies through:
- Reproducibility Checks: Replicate experiments under identical conditions, ensuring raw data (e.g., chromatograms, spectra) are archived for cross-validation .
- Error Analysis: Quantify uncertainties in instrumentation (e.g., NMR signal-to-noise ratios) and procedural variability (e.g., solvent purity) using error propagation models .
- Literature Benchmarking: Compare results with published studies on analogous deuterated thymine derivatives, highlighting methodological differences (e.g., solvent systems, temperature gradients) .
What are the best practices for documenting experimental procedures to ensure reproducibility?
Basic Question
Follow academic reporting standards:
- Detailed Protocols: Include step-by-step synthesis, purification, and characterization methods, specifying equipment models (e.g., Bruker NMR 400 MHz) and reagent grades .
- Raw Data Archiving: Provide supplementary files with unprocessed spectra and chromatograms, adhering to journal requirements for supporting information .
- Environmental Controls: Document temperature, humidity, and light exposure during experiments to identify potential confounding factors .
How can researchers integrate findings from this compound studies into existing literature on thymine derivatives?
Advanced Question
Systematic strategies include:
- Literature Reviews: Conduct scoping reviews to map mechanistic studies on thymine alkylation, emphasizing gaps addressed by deuterated analogs .
- Meta-Analysis: Pool kinetic data from multiple studies to assess the statistical significance of isotopic effects, using tools like PRISMA for transparency .
- Contextual Framing: Discuss findings in relation to theoretical models (e.g., Marcus theory for electron transfer) to highlight novel contributions .
What analytical techniques are most suitable for quantifying this compound in complex biological matrices?
Basic Question
Optimal methods involve:
- LC-MS/MS: Use deuterium-specific MRM transitions (e.g., m/z shifts) to distinguish this compound from endogenous metabolites .
- Isotope Dilution: Spike samples with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
- Validation Protocols: Follow ICH guidelines for linearity (R² > 0.99), LOQ/LOD, and intraday/interday precision (<15% RSD) .
How should isotopic effects be accounted for in kinetic studies using this compound?
Advanced Question
Design considerations include:
- Control Experiments: Compare rate constants (k) for deuterated vs. protiated forms under identical conditions to calculate KIEs .
- Temperature Dependence: Perform Arrhenius analysis to isolate isotopic effects from thermal contributions .
- Solvent Isotope Effects: Use D2O/H2O mixtures to decouple solvent vs. solute deuterium impacts on reactivity .
How can computational modeling synergize with experimental data to elucidate this compound’s mechanistic pathways?
Advanced Question
Integrate multi-scale approaches:
- Molecular Dynamics (MD): Simulate solvent interactions and conformational stability, validating with experimental NMR NOEs .
- QSPR Models: Corrate physicochemical properties (e.g., logP, pKa) with bioavailability data from in vitro assays .
- Mechanistic Hypotheses: Use DFT-calculated activation energies to propose reaction pathways, tested via kinetic isotope effect (KIE) experiments .
What are the environmental and regulatory compliance requirements for this compound disposal?
Basic Question
Follow institutional and international regulations:
- Waste Classification: Label as "Environmental Hazard, Aquatic Chronic 1" per GHS, ensuring segregation from non-hazardous waste .
- Neutralization Protocols: For aqueous solutions, use activated carbon filtration to adsorb residues before disposal .
- Documentation: Maintain records of disposal volumes and methods for regulatory audits, citing OSHA HCS P501 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
